Product packaging for lactococcin B(Cat. No.:CAS No. 145421-14-3)

lactococcin B

Cat. No.: B1176263
CAS No.: 145421-14-3
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Description

Lactococcin B is a small, hydrophobic, and positively charged bacteriocin originally identified in Lactococcus lactis subsp. cremoris . This peptide exerts a bactericidal effect on sensitive Lactococcus cells through a pore-forming mechanism that targets the cytoplasmic membrane . Its primary mode of action is the specific dissipation of the proton motive force (PMF), which leads to the leakage of intracellular ions and substrates, ultimately causing cell death . The activity of this compound is dependent on the reduced state of a specific cysteine residue (Cys-24) . Research indicates that the N-terminal region is critical for its function, as proteolytic cleavage between the sixth and seventh amino acid by proteinase PrtP completely inactivates the bacteriocin by preventing receptor binding . Strains that produce this compound also express a specific immunity protein that protects them from its own bactericidal effects . In applied research, this compound and similar narrow-spectrum bacteriocins have shown potential for use in controlling starter cultures to accelerate cheese ripening . Furthermore, a related bacteriocin, lactococcin BZ, has demonstrated strong anti-listerial activity in milk, highlighting the potential of this class of bacteriocins in food biopreservation . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

145421-14-3

Molecular Formula

C12H10O3

Synonyms

lactococcin B

Origin of Product

United States

Genetics and Biosynthesis of Lactococcin B

Genomic Organization of Lactococcin B Genes

The genetic determinants for this compound production are commonly found on plasmids in Lactococcus lactis strains. asm.orgnih.gov

Plasmid-Encoded Determinants

Studies have shown that the genes responsible for this compound activity are located on plasmids. For instance, in Lactococcus lactis subsp. cremoris 9B4, a bacteriocin (B1578144) plasmid, p9B4-6, contains the genetic determinants for this compound, along with other lactococcins like lactococcin A and M/N. nih.govfrontiersin.org The genes encoding this compound production and immunity in this strain were identified on a specific DNA fragment of approximately 1.2 kb. nih.gov Another strain, L. lactis subsp. lactis BGMN1-501, carries the genes for this compound and proteinase PrtP on the same plasmid, designated pMN80. nih.govfrontiersin.org

Co-localization with Other Genetic Elements (e.g., prtP)

A notable aspect of the genomic organization of this compound genes in some strains is their co-localization with other genetic elements, such as the gene encoding the cell-envelope proteinase PrtP. In Lactococcus lactis BGMN1-501, the lcnB gene and the prtP gene are located on the same plasmid, pMN80. nih.govfrontiersin.org This co-localization suggests a potential interplay between the production and activity of this compound and the proteinase PrtP. nih.govbiorxiv.org Research has investigated the interaction between these two proteins, revealing that PrtP can impair this compound activity. nih.govbiorxiv.orgnih.gov

Transcriptional Regulation of lcnB Gene Expression

The expression of the lcnB gene, encoding this compound, is subject to transcriptional regulation, which can be influenced by various factors.

Promoter Activity Analysis

Analysis of the lcnB gene promoter activity has provided insights into its regulation. Studies using transcriptional gene fusions, such as with the Escherichia coli beta-glucuronidase gene (gusA), have been employed to monitor lcnB promoter activity. frontiersin.orgresearchgate.net Research on L. lactis BGMN1-501 showed that the activity of the lcnB gene promoter decreased as the concentration of casitone in the growth medium increased. frontiersin.orgbiorxiv.orgfrontiersin.org This finding was initially surprising because the antimicrobial activity of this compound was observed to increase under these conditions. biorxiv.orgfrontiersin.org

Environmental and Medium-Dependent Transcriptional Modulation

Transcriptional modulation of lcnB expression is influenced by environmental factors and the composition of the growth medium. The medium-dependent regulation of this compound activity has been observed, with components like casitone affecting lcnB promoter activity. frontiersin.orgbiorxiv.orgfrontiersin.org The transcription of the prtP gene, which is co-localized with lcnB on the same plasmid in some strains, is also medium-dependent, but in an opposing manner to lcnB transcription in the presence of varying casitone concentrations. biorxiv.orgfrontiersin.org This opposing regulation of lcnB and prtP transcription in response to medium composition suggests a complex regulatory network. biorxiv.orgfrontiersin.org

Detailed research findings on the effect of casitone concentration on lcnB promoter activity in L. lactis BGMN1-501 are presented in the table below.

Casitone Concentration in GM17 Medium (%)Relative β-galactosidase Activity
0High
0.5Decreased
1Further Decreased
2Further Decreased
4Significant Decline
6No Further Silencing Effect
8No Further Silencing Effect

Note: Data derived from research on L. lactis BGMN1-501, indicating a decrease in lcnB promoter activity with increasing casitone concentration up to a certain point. frontiersin.orgfrontiersin.org

Ribosomal Synthesis and Post-Translational Processing

This compound, like other bacteriocins, is ribosomally synthesized as a precursor peptide. mdpi.comresearchgate.netmdpi.com This precursor typically contains an N-terminal leader sequence. mdpi.com For class II bacteriocins, including this compound (classified as IId), this leader sequence is usually cleaved off during maturation and secretion. mdpi.comresearchgate.net While some class II bacteriocins undergo limited post-translational modifications like disulfide bridge formation, lactococcin IId bacteriocins are generally characterized by not undergoing extensive post-translational modifications. researchgate.netoup.com The mature this compound peptide is then secreted from the cell, often via dedicated transport systems which may involve ABC transporters and accessory proteins. mdpi.comresearchgate.net The maturation process involves the cleavage of the leader peptide to yield the active form of the bacteriocin. mdpi.com Studies have investigated the effect of N-terminal truncations on this compound activity, demonstrating the importance of this region for its function. frontiersin.orgfrontiersin.org

Leader Peptide Cleavage Mechanisms

Class II bacteriocins, including LcnB, are synthesized as inactive precursor peptides (pre-bacteriocins) containing an N-terminal leader sequence. researchgate.netmdpi.comencyclopedia.pub This leader peptide is crucial for keeping the peptide inactive intracellularly and serves as a signal sequence for processing and secretion. mdpi.com The removal of this leader peptide is a key step in the maturation process, yielding the biologically active bacteriocin. researchgate.netmdpi.com

For many Class II bacteriocins, particularly Class IIa and IIb, the leader peptide is cleaved at a conserved double-glycine motif located just upstream of the cleavage site. mdpi.comencyclopedia.pubresearchgate.net This cleavage is typically mediated by a dedicated membrane protein, often part of the ATP-binding cassette (ABC) transporter system responsible for exporting the mature bacteriocin across the cytoplasmic membrane. mdpi.comencyclopedia.pub While lactococcin A, another lactococcal bacteriocin, is known to have a leader peptide cleaved at a double-glycine site by its dedicated ABC transporter system (LcnC/LcnD), the specific details of LcnB's leader peptide and its cleavage mechanism are less extensively documented in the provided search results compared to the role of proteases in its inactivation after maturation. researchgate.netpnas.orgnih.govoup.com However, the general mechanism for many Class II bacteriocins involves this double-glycine dependent cleavage by the transport machinery. mdpi.comencyclopedia.pub

Role of Specific Proteases in Maturation

While the primary maturation of this compound involves the cleavage of its leader peptide, extracellular proteases can significantly impact its activity after secretion. Research has shown that this compound activity can be reduced by the intrinsic proteinase PrtP in L. lactis subsp. lactis BGMN1-501. frontiersin.orgnih.govbiorxiv.orgfrontiersin.orgfrontiersin.org PrtP is a large cell-envelope proteinase produced by Lactococcus species, known for its role in casein breakdown and providing the bacteria with peptides for growth. biorxiv.org

Studies using mass spectrometry have identified that PrtP hydrolyzes this compound between the sixth and seventh amino acid on the N-terminus of the mature peptide. biorxiv.orgfrontiersin.orgfrontiersin.org This specific cleavage event results in the complete inactivation of the bacteriocin. biorxiv.org This interaction between LcnB and PrtP highlights a complex interplay within the producing organism, where a proteinase involved in nutrient acquisition can also degrade a bacteriocin produced by the same cell. frontiersin.orgbiorxiv.org

Furthermore, this compound has been shown to be sensitive to degradation by other proteases in vitro, including pepsin, trypsin, chymotrypsin, pronase E, and proteinase K. nih.gov This susceptibility to various proteases suggests that the stability and activity of this compound in different environments, such as food matrices, can be influenced by the presence of proteolytic enzymes. nih.gov

The inactivation of LcnB by PrtP involves the removal of a specific N-terminal segment. The resulting truncated peptide lacks antimicrobial activity. biorxiv.orgfrontiersin.orgfrontiersin.org This demonstrates that the integrity of the full-length mature this compound peptide is essential for its biological function.

Here is a summary of the observed cleavage of this compound by proteinase PrtP:

ProteinaseCleavage Site in Mature LcnBEffect on ActivityReference
PrtPBetween 6th and 7th amino acid (N-terminus)Complete Inactivation biorxiv.orgfrontiersin.orgfrontiersin.org

This specific proteolytic cleavage by PrtP represents a post-maturational modification that leads to the loss of LcnB's antimicrobial function.

Molecular Mechanisms of Action

Target Cell Recognition and Receptor Interaction

Lactococcin B, similar to lactococcin A and some Listeria-active pediocin-like bacteriocins, utilizes components of the mannose phosphotransferase system (Man-PTS) as a receptor on the surface of sensitive cells oup.compnas.orgmicrobiologyresearch.org. This interaction is crucial for the bacteriocin (B1578144) to exert its antimicrobial activity pnas.orgfrontiersin.org.

Involvement of Mannose Phosphotransferase System (Man-PTS) Components (IIC and IID)

Genetic and biochemical evidence indicates that the membrane-located components IIC and IID of the Man-PTS are necessary for sensitivity to this compound pnas.orgmicrobiologyresearch.org. Deletion of the ptn operon, which encodes the Man-PTS components, can lead to resistance to lactococcin A, and this system is also implicated as the target for this compound pnas.orgmicrobiologyresearch.org. While lactococcin A's interaction with Man-PTS involves several regions of both IIC (PtnC) and IID (PtnD), the specific details of this compound's target recognition mechanism have not been as extensively investigated microbiologyresearch.org.

Specificity of Receptor Binding to Lactococcin-B-like Bacteriocins

This compound exhibits a narrow inhibitory spectrum, primarily targeting other Lactococcus strains pnas.orgmicrobiologyresearch.orgscispace.com. This specificity is linked to its interaction with the lactococcal Man-PTS (Ptn system) microbiologyresearch.org. Unlike some other class IIa bacteriocins that can target Man-PTS systems in different genera, this compound's activity is largely confined to L. lactis microbiologyresearch.orgbiorxiv.org. Studies involving truncated this compound peptides have shown that the N-terminal region is important for receptor binding, as a truncated peptide was unable to compete with the full-length bacteriocin for the receptor frontiersin.org.

Membrane Permeabilization and Pore Formation

Following receptor binding, this compound disrupts the cytoplasmic membrane of sensitive cells, leading to increased permeability and ultimately cell death asm.orgnih.govnih.govscispace.comnih.govasm.org. This disruption is believed to occur through the formation of pores in the membrane asm.orgnih.govnih.govscispace.com.

Disruption of Proton Motive Force

A key effect of this compound on sensitive cells is the dissipation of the proton motive force (PMF) asm.orgnih.govnih.gov. The PMF is essential for various cellular processes, and its collapse is a common mechanism of action for many bacteriocins nih.govnih.govconicet.gov.ar. This disruption of the PMF occurs even in the absence of an existing PMF, suggesting that this compound forms pores in a voltage-independent manner nih.govnih.govscispace.com.

Efflux of Intracellular Substrates

The pores formed by this compound lead to the leakage of intracellular substrates from the sensitive cells asm.orgnih.govnih.gov. Studies have shown efflux of ions and amino acids that are normally transported by PMF-driven systems at low concentrations of this compound asm.orgnih.govnih.gov. Higher concentrations of the bacteriocin are required for the efflux of substrates transported by ATP-driven systems, suggesting that the size of the pores formed can vary depending on the bacteriocin concentration asm.orgnih.govnih.govscispace.com.

Role of Cysteine Residues in Activity

The activity of this compound is dependent on the reduced state of its single cysteine residue at position 24 asm.orgnih.govnih.govresearchgate.netmicrobiologyresearch.orgnih.gov. Mutational analysis where Cys-24 was replaced by other amino acids indicated that most substitutions retained activity, except for those introducing a positively charged amino acid microbiologyresearch.orgnih.gov. Treatment with HgCl2, which introduces a positive charge at this position, also resulted in inactivation, suggesting that the positive charge at position 24, rather than oxidation, is detrimental to activity microbiologyresearch.orgnih.gov. Inactive this compound can still bind to its receptor but does not cause membrane potential dissipation microbiologyresearch.orgnih.gov.

Distinction from Other Bacteriocins' Mode of Action (e.g., Lactococcin A, 972)

This compound exerts its bactericidal effect primarily by disrupting the cytoplasmic membrane of sensitive cells. Studies with purified this compound have shown that it dissipates the proton motive force and causes leakage of intracellular substrates. nih.govasm.org This suggests a mechanism involving pore formation in the membrane, even in the absence of a proton motive force. nih.gov The activity of this compound is dependent on the reduced state of its Cys-24 residue. nih.govasm.org

In contrast, lactococcin A, another bacteriocin produced by Lactococcus lactis, also acts by permeabilizing the cytoplasmic membrane through pore formation. mdpi.comasm.org However, lactococcin A's mechanism involves the mannose phosphotransferase system (man-PTS) as a specific receptor on the target cell surface. asm.orgresearchgate.netpnas.org Lactococcin A binds to components of the man-PTS, specifically the IIC and IID proteins, and this interaction leads to the formation of pores. asm.orgpnas.org This receptor-mediated pore formation distinguishes lactococcin A's action from that of bacteriocins that insert directly into the membrane without a specific protein receptor, such as nisin. scispace.com

Lactococcin 972 (Lcn972) exhibits a distinctly different mode of action compared to both this compound and lactococcin A. Lcn972, produced by L. lactis IPLA972, does not primarily function by forming pores in the cytoplasmic membrane. mdpi.comresearchgate.netresearchgate.net Instead, it targets cell wall biosynthesis. mdpi.comresearchgate.netasm.org Lcn972 inhibits septum formation in dividing cells by binding to the cell wall precursor lipid II. mdpi.comresearchgate.netasm.orgnih.gov This interaction blocks the incorporation of N-acetylglucosamine, a key component of the cell wall, at the site of septum synthesis. researchgate.netresearchgate.net While some lantibiotics like nisin also target lipid II, they often use it as a docking molecule to facilitate pore formation mdpi.comresearchgate.netnih.gov, whereas Lcn972's primary effect is the inhibition of cell wall synthesis. researchgate.netresearchgate.net The structure of Lcn972, which forms a beta-sandwich, is not predicted to participate in pore formation, further highlighting its distinct mechanism. researchgate.net

The following table summarizes the key distinctions in the molecular mechanisms of action:

BacteriocinPrimary Mechanism of ActionReceptor InvolvementKey Target Molecule (if applicable)
This compoundPore formation in cytoplasmic membraneNot explicitly reportedCytoplasmic membrane
Lactococcin APore formation via receptor interactionMannose PTS (IIC and IID)Cytoplasmic membrane, Man-PTS
Lactococcin 972Inhibition of cell wall synthesisLipid IILipid II

Research findings have detailed these different mechanisms. For this compound, studies involving the dissipation of proton motive force and leakage of solutes provided evidence for pore formation. nih.govasm.org For lactococcin A, genetic and biochemical studies, including the isolation of resistant mutants with mutations in man-PTS components, confirmed the role of this system as a receptor. asm.orgpnas.org For lactococcin 972, the observation of inhibited septum formation and the binding to lipid II demonstrated its cell wall synthesis inhibition activity. researchgate.netasm.orgnih.gov

Mechanisms of Producer Cell Self Protection Immunity

Identification and Characterization of Immunity Proteins

The gene responsible for immunity to lactococcin B has been identified and is designated lciB. scispace.com The lciB gene encodes the this compound immunity protein, LciB. scispace.com This protein is responsible for conferring immunity to the producer strain. scispace.com

Genomic Location of Immunity Genes

The genetic determinants for this compound activity and immunity are typically located on plasmids in Lactococcus lactis. scispace.com The lcnB gene, encoding this compound, and the lciB gene are located adjacent to each other and are transcribed as an operon. scispace.com Studies have shown that the this compound operon can be found on plasmids, such as p9B4-6. scispace.comjircas.go.jp

Structural Features of this compound Immunity Proteins (e.g., LciB)

LciB is a small protein, consisting of 91 amino acids. scispace.com Based on sequence similarities (approximately 46%) with the lactococcin A immunity protein (LciA), it is likely that LciB also folds into a four-helix bundle structure. acs.orgresearchgate.net Immunity proteins for class IIa bacteriocins and lactococcin A and B, which target the Man-PTS, vary in length between 88 and 118 amino acids and show relatively low sequence similarities among themselves. microbiologyresearch.orgmicrobiologyresearch.org

Molecular Basis of Immunity

The immunity conferred by LciB involves interaction with the bacteriocin-receptor complex on the cell membrane. acs.orgpnas.org

Interaction with Bacteriocin-Receptor Complex

This compound, like lactococcin A and some pediocin-like bacteriocins, targets components of the mannose phosphotransferase system (Man-PTS) on susceptible cells, specifically the IIC and IID components, which act as the receptor. microbiologyresearch.orgmicrobiologyresearch.orgpnas.org The immunity protein LciB confers immunity by binding to the Man-PTS system. acs.orgresearchgate.net The proposed model for immunity suggests that the immunity protein does not prevent the bacteriocin (B1578144) from binding to its receptor in a competitive manner. pnas.org Instead, it directly interacts with the bacteriocin-receptor complex, potentially in a "bind-and-lock" mechanism, thereby blocking the subsequent steps that lead to membrane permeabilization and cell death. pnas.org

Prevention of Membrane Leakage

This compound exerts its bactericidal effect by dissipating the proton motive force and causing leakage of intracellular substrates through the cytoplasmic membrane. psu.eduasm.org In immune cells expressing LciB, this dissipation of the proton motive force and leakage of intracellular substrates is prevented. asm.org The immunity protein, by interacting with the bacteriocin-receptor complex, is thought to inhibit the formation of the pore complex in the membrane, thus preventing membrane leakage. psu.edu Studies on LciA, which is structurally similar to LciB, suggest that the immunity protein binds to the bacteriocin-Man-PTS complex and blocks membrane leakage. nih.govacs.org The flexible C-terminal end of immunity proteins like LciA appears to be important for their functionality in blocking the pore. nih.govacs.orgresearchgate.net

Structural Functional Relationships and Protein Engineering

Amino Acid Sequence Analysis and Functional Domains

Analysis of the amino acid sequence of lactococcin B has provided insights into potential functional domains. Class II bacteriocins, including LcnB, often exhibit a high content of nonpolar and small amino acid residues, which are thought to contribute to conformational flexibility. oup.com

Importance of N-terminal Residues for Bactericidal Activity

Studies involving truncated variants of this compound have strongly suggested the critical role of the N-terminal amino acid residues in its bactericidal activity. nih.gov Specifically, the removal of the first six amino acids from the N-terminus of mature this compound resulted in a complete loss of antimicrobial activity. nih.govfrontiersin.orgbiorxiv.org This N-terminal region is recognized and cleaved by the intrinsic proteinase PrtP in Lactococcus lactis, a process that leads to the inactivation of LcnB. researchgate.netfrontiersin.orgbiorxiv.org Bioinformatic analysis suggests that these initial six amino acids are involved in beta-sheet formation, implying their importance in the peptide's structuring. frontiersin.orgbiorxiv.org The loss of activity in the truncated form indicates that the receptor binding domain is functionally disrupted without these N-terminal residues, preventing interaction with the target molecule, the mannose phosphotransferase system (man-PTS). frontiersin.org

Role of Specific Amino Acids (e.g., Cys-24) through Mutational Analysis

Mutational analysis has been employed to investigate the role of specific amino acid residues in this compound activity. The single cysteine residue at position 24 (Cys-24) has been a particular focus. Site-directed mutagenesis studies where Cys-24 was replaced by other amino acids revealed that most substitutions retained bacteriocin (B1578144) activity. microbiologyresearch.org However, replacement with a positively charged amino acid resulted in a loss of activity. microbiologyresearch.org This suggests that the introduction of a positive charge at this position, rather than oxidation of the cysteine residue itself, is detrimental to activity. microbiologyresearch.org The activity of this compound is reported to depend on the reduced state of the Cys-24 residue. researchgate.net

Predicted Secondary and Tertiary Structures

While the detailed three-dimensional structure of this compound is not yet fully determined, bioinformatic tools and comparisons with related bacteriocins provide predictions about its secondary and tertiary structures. frontiersin.orgbiorxiv.org

Bioinformatic Prediction (e.g., Alpha-Helices, Beta-Strands)

Bioinformatic analysis of the this compound amino acid sequence using tools like JPred4 predicts the presence of specific secondary structure elements. frontiersin.orgbiorxiv.org Predictions suggest three beta-strands and one alpha-helix in the wild-type bacteriocin. frontiersin.orgbiorxiv.org The first beta-strand is predicted to comprise four residues from the initial six N-terminal amino acids (QYVM), indicating their significant role in secondary structure formation. frontiersin.orgbiorxiv.org Protein secondary structure prediction techniques, often utilizing machine learning, aim to assign regions of an amino acid sequence as likely alpha helices, beta strands, or turns. techscience.comwikipedia.org These predictions are crucial for bridging the gap between primary sequence and tertiary structure. techscience.com

Genetic Engineering Strategies for Modified this compound Production

Genetic engineering approaches have been utilized to produce this compound and its modified variants for functional studies. frontiersin.orgbiorxiv.orgnih.gov This includes the production of mature peptide forms using expression systems like the pMAL protein fusion system. frontiersin.orgnih.gov Such strategies allow for the production of sufficient quantities of wild-type and truncated or mutated versions of LcnB to facilitate detailed structural and functional analyses. frontiersin.orgbiorxiv.org Genetic engineering also offers potential avenues for developing high-yielding strains for bacteriocin production. mdpi.commdpi.com Site-specific mutagenesis, a technique within genetic engineering, has been used to alter specific amino acids, such as Cys-24, to probe their impact on activity. microbiologyresearch.orgmdpi.com

Site-Directed Mutagenesis for Functional Probing

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in the function of a protein. Studies on this compound have utilized this approach to understand the importance of particular residues for its activity.

One key finding from site-directed mutagenesis studies is the critical role of Cysteine at position 24 (Cys24) in this compound activity. Replacement of Cys24 with most other amino acids retained bacteriocin activity, with the notable exception of replacements with positively charged amino acids. nih.govmicrobiologyresearch.org This suggests that the introduction of a positive charge at this position inactivates LcnB. nih.govmicrobiologyresearch.org Chemical modification of Cys24 with HgCl2 also resulted in inactivation, further supporting the importance of this residue and indicating that the inactivation is likely due to the introduction of a positive charge rather than oxidation. nih.govmicrobiologyresearch.org

Truncation studies have also provided insights into essential regions. A synthetic N-terminal truncated analogue of LcnB, lacking the first six amino acid residues (7-47), was found to be inactive. nih.gov This strongly suggests that these initial six N-terminal amino acid residues are involved in the bactericidal activity of LcnB. nih.gov Further research involving the intrinsic proteinase PrtP, which cleaves LcnB between the sixth and seventh amino acid, confirmed that this N-terminal truncation leads to complete inactivation of the bacteriocin. researchgate.netbiorxiv.orgnih.gov Bioinformatic analysis supports this, predicting that the first six amino acids are part of a β-strand important for secondary structure formation. frontiersin.orgbiorxiv.org

While studies on lactococcin G (LcnG), a two-peptide bacteriocin, have used site-directed mutagenesis to explore target cell specificity and potency by creating hybrid constructs with enterocin (B1671362) 1071, these studies highlight the general applicability of mutagenesis in understanding bacteriocin function, even though LcnB is a single-peptide bacteriocin. nih.govresearchgate.net

Table 1: Effect of Cys24 Mutations on this compound Activity

Cysteine 24 ReplacementEffect on ActivityReference
Most amino acidsRetained activity nih.govmicrobiologyresearch.org
Positively charged amino acidsLost activity nih.govmicrobiologyresearch.org

Table 2: Effect of N-terminal Truncation on this compound Activity

LcnB VariantTruncationActivityReference
Wild-type LcnBNoneActive frontiersin.orgbiorxiv.orgnih.gov
Truncated LcnB (7-47)First 6 amino acidsInactive nih.gov
PrtP-cleaved LcnBFirst 6 amino acidsInactive researchgate.netbiorxiv.orgnih.gov

Recombinant Expression Systems

Recombinant expression systems are essential tools for producing sufficient quantities of this compound and its variants for structural and functional studies. These systems allow for controlled production and purification of the bacteriocin.

Escherichia coli has been successfully used as a host for the recombinant overexpression of this compound. frontiersin.orgbiorxiv.orgnih.gov Using systems like the pMAL protein fusion and expression system, LcnB and truncated variants (e.g., LcnB*, lacking the first six amino acids) have been produced as fusion proteins with maltose-binding protein (MBP). frontiersin.orgbiorxiv.orgnih.gov This system facilitates purification via affinity chromatography. frontiersin.orgbiorxiv.orgnih.gov Expression is typically induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). frontiersin.orgbiorxiv.orgnih.gov

However, expressing recombinant bacteriocins can sometimes lead to the formation of insoluble proteins, particularly when expression is carried out at higher temperatures (e.g., 37°C). frontiersin.orgbiorxiv.org Lowering the incubation temperature (e.g., 22°C) during induction can help improve the solubility of the recombinant protein. frontiersin.orgbiorxiv.org

Purification of recombinant LcnB often involves steps like cell lysis, affinity chromatography to isolate the fusion protein, and cleavage of the fusion tag (e.g., with Xa protease) to obtain the mature bacteriocin. frontiersin.orgbiorxiv.orgnih.gov Techniques like SDS-PAGE and HPLC are used to analyze the purified recombinant peptides. frontiersin.orgbiorxiv.orgnih.gov

Recombinant expression has been instrumental in producing both wild-type and modified versions of LcnB, enabling researchers to study their activities and structural properties in detail. researchgate.netfrontiersin.orgbiorxiv.orgnih.gov

Table 3: Details of a Recombinant Expression System for this compound

ComponentDetailsReference
Host OrganismEscherichia coli ER2523 frontiersin.orgbiorxiv.orgnih.gov
Expression SystempMAL Protein Fusion and Purification System frontiersin.orgbiorxiv.orgnih.gov
Plasmid ConstructspMAL-cX5I (wild-type LcnB) frontiersin.orgnih.gov
pMAL-cX5II (truncated LcnB) frontiersin.orgnih.gov
InducerIPTG (0.1 mmol/L) frontiersin.orgbiorxiv.orgnih.gov
Induction Temperature22°C frontiersin.orgbiorxiv.org
Purification StepsCell lysis, Affinity chromatography, Xa protease cleavage frontiersin.orgbiorxiv.orgnih.gov

Enzymatic Inactivation and Degradation Pathways

Role of Intrinsic Proteinases (e.g., PrtP) in Lactococcin B Inactivation

Intrinsic proteinases, particularly the cell-envelope proteinase PrtP, play a significant role in the inactivation of this compound in Lactococcus lactis strains, such as L. lactis subsp. lactis BGMN1-501. nih.govresearchgate.netuniprot.orgnih.govuniprot.orgmdpi.com This proteolytic degradation by PrtP has been observed even though both the bacteriocin (B1578144) and the proteinase are produced by the same bacterial strain and can be encoded on the same plasmid. nih.govresearchgate.netuniprot.orgnih.govuniprot.orgmdpi.com Studies involving PrtP-deficient mutants have demonstrated an increase in LcnB activity, while the addition of PrtP extracts leads to a reduction in activity, confirming the role of PrtP in LcnB inactivation. researchgate.netuniprot.orgnih.gov

Identification of Specific Cleavage Sites (e.g., N-terminal Hydrolysis)

Detailed research, employing techniques such as mass spectrometry, has identified the specific site at which PrtP cleaves this compound. nih.govresearchgate.netuniprot.orgnih.govuniprot.orgmdpi.com The hydrolysis occurs between the sixth and seventh amino acid residues from the N-terminus of the LcnB peptide. nih.govresearchgate.netuniprot.orgnih.govuniprot.orgmdpi.com The preferred cleavage site for PrtP action on LcnB is the methionine-serine bond located at the N-terminus. researchgate.net While this primary cleavage event is critical, studies also indicate that the resulting truncated peptides may undergo further hydrolysis over time. researchgate.net

Impact of Proteolytic Cleavage on Antimicrobial Activity

Here is a summary of the impact of PrtP cleavage on this compound:

ProteinaseSubstrateCleavage SiteResulting PeptideAntimicrobial Activity
PrtPThis compoundBetween 6th and 7th N-terminal amino acids (Methionine-Serine bond) nih.govresearchgate.netuniprot.orgnih.govuniprot.orgmdpi.comTruncated LcnB (LcnB*)None nih.govresearchgate.netuniprot.orgnih.govuniprot.orgmdpi.com

Interplay Between Bacteriocin Production and Proteolytic Activity in Producer Strains

The co-occurrence of this compound production and PrtP activity within the same Lactococcus lactis strain presents an interesting biological interplay. nih.govresearchgate.netuniprot.orgnih.gov While LcnB acts to inhibit competing bacteria, PrtP, known for its role in casein breakdown and providing amino acids for growth, also degrades LcnB. researchgate.netuniprot.orgmdpi.com This suggests a potential regulatory mechanism within the producer strain. The transcription of the prtP gene can be influenced by the growth medium, sometimes in an opposing manner to LcnB activity, further indicating a complex relationship between the production and degradation of the bacteriocin. researchgate.netuniprot.org The exact biological function of this self-inactivation of a bacteriocin by the producing strain is not fully elucidated but is hypothesized to be a form of regulation. uniprot.orgmdpi.com

Receptor Binding Capacity of Inactivated this compound Forms

Research indicates that the truncated form of this compound (LcnB), generated by PrtP cleavage, is unable to bind to its receptor on the surface of sensitive cells. researchgate.netuniprot.org Experiments have shown that even high concentrations of LcnB do not interfere with the activity of the wild-type LcnB molecule, suggesting that the truncated form does not occupy or block the receptor site. researchgate.net This is a key distinction when comparing enzymatic inactivation by PrtP to other methods of inactivation, such as certain chemical modifications (e.g., treatment with HgCl2), where the inactivated bacteriocin might still retain the ability to bind its receptor and potentially be displaced by active bacteriocin. dergipark.org.trekb.eg The inability of PrtP-truncated LcnB to bind its receptor contributes directly to its complete loss of antimicrobial activity. researchgate.net

Antimicrobial Spectrum and Host Specificity

Narrow-Spectrum Activity Against Lactococcus Species

Lactococcin B is known to exclusively inhibit Lactococcus species. researchgate.net Purified LcnB demonstrates a bactericidal effect on sensitive L. lactis cells. nih.govasm.org This targeted activity is a defining characteristic of many bacteriocins, which often act against closely related strains. asm.org The mode of action of LcnB involves dissipating the proton motive force and causing leakage of intracellular substrates in sensitive L. lactis cells. nih.govasm.org Studies have shown that LcnB forms pores in the cytoplasmic membrane of sensitive L. lactis cells, even in the absence of a proton motive force. nih.govasm.org At low concentrations, LcnB induces the efflux of ions and amino acids transported by proton motive force-driven systems. nih.govasm.org

Activity Against Specific Gram-Positive Bacteria (e.g., Listeria innocua by Lactococcin BZ)

While this compound itself is primarily active against Lactococcus, other lactococcins, such as Lactococcin BZ, exhibit a broader spectrum of activity that includes other Gram-positive bacteria. nih.govresearchgate.netfrontiersin.org Lactococcin BZ, produced by Lactococcus lactis spp. lactis BZ, has demonstrated inhibitory activity against various Gram-positive bacteria, including species of Lactobacillus, Enterococcus, Leuconostoc, Listeria, and Bacillus. nih.govresearchgate.net

Specifically, Lactococcin BZ has shown strong antilisterial effects. nih.govresearchgate.netnih.gov Research investigating the effect of Lactococcin BZ on the microbiological quality of fresh beef demonstrated its potent activity against Listeria innocua. nih.govresearchgate.netnih.gov In one study, Lactococcin BZ at a concentration of 1600 AU/mL significantly reduced the cell numbers of L. innocua in fresh meat, bringing them to an undetectable level within 6 days of storage. nih.govresearchgate.netnih.gov Higher concentrations of Lactococcin BZ (e.g., 2500 AU/mL) resulted in substantial log cycle decreases in the counts of various bacteria, including mesophilic, psychrotrophic, and lactic acid bacteria, as well as coliform and faecal coliform bacteria in fresh beef. nih.govresearchgate.netnih.gov This highlights the potential of certain lactococcins, like Lactococcin BZ, to inhibit specific Gram-positive pathogens relevant to food safety. nih.govresearchgate.netnih.gov

Factors Influencing Bacteriocin (B1578144) Activity Against Target Microorganisms

The activity of bacteriocins, including lactococcins, against target microorganisms can be influenced by several factors. These factors can broadly include the properties of the bacteriocin itself, the characteristics of the target microorganism, and the environmental conditions.

The concentration of the bacteriocin is a crucial factor, with higher concentrations generally leading to greater inhibitory activity. nih.govresearchgate.netredalyc.org The activity of this compound, for instance, is dependent on the reduced state of its Cys-24 residue. nih.govasm.org Additionally, the interaction of bacteriocins with the cell membrane of target organisms is key to their mode of action, often involving pore formation that leads to leakage of intracellular components and cell death. researchgate.netresearchgate.netmdpi.com The ability of a bacteriocin to adsorb onto the target cell membrane is also a factor influencing its activity. redalyc.org

Characteristics of the target microorganism, such as the presence or absence of specific receptors, play a significant role in determining sensitivity. For some bacteriocins, including Lactococcin A and this compound, the mannose phosphotransferase system (Man-PTS) has been identified as a receptor. mdpi.com The IIC and IID subunits of the Man-PTS are considered indispensable for the binding of these bacteriocins. mdpi.com Strains carrying genetic information for an immunity protein against a specific bacteriocin are typically not affected by it. nih.govasm.orgresearchgate.net

Environmental factors can also impact bacteriocin activity. In food systems, for example, the inhibitory activity of bacteriocins may be reduced by binding to food components like fat, the action of proteases, uneven distribution within the food matrix, and inhibition by salt and curing agents. nih.govresearchgate.net However, studies on Lactococcin BZ in meat indicated that meat pH and components such as lipids, proteins, and proteases did not adversely affect its inhibitory activity. nih.govresearchgate.net The pH and temperature of the surrounding environment can also influence bacteriocin stability and activity. scielo.brmdpi.comscispace.com While some bacteriocins are stable across a broad pH range and at high temperatures, others have more limited stability. scispace.com Proteolytic enzymes can abolish the activity of bacteriocins. scispace.com Furthermore, the presence of intrinsic proteinases, such as proteinase PrtP in L. lactis, can inactivate this compound through digestion. researchgate.netfrontiersin.orgfrontiersin.org

BacteriocinProducer StrainPrimary Target OrganismsNotes
This compoundLactococcus lactis subsp. cremoris 9B4Lactococcus speciesNarrow spectrum; pore-forming; activity depends on Cys-24 reduced state. nih.govasm.orgresearchgate.netmdpi.com
Lactococcin BZLactococcus lactis spp. lactis BZLactobacillus, Enterococcus, Leuconostoc, Listeria, Bacillus, some Gram-negative bacteriaBroader spectrum compared to LcnB; effective against Listeria innocua. nih.govresearchgate.netfrontiersin.org

Advanced Research Methodologies and Techniques

Genetic Manipulation and Gene Knockout Studies

Genetic manipulation is a fundamental tool for investigating the genes responsible for lactococcin B production, maturation, secretion, and immunity. Studies have involved cloning and expressing lcnB and related genes. For instance, the pMAL protein fusion and expression system has been used for the recombinant overexpression and purification of this compound and its truncated variants in Escherichia coli. biorxiv.orgfrontiersin.orgnih.gov This system allows for the production of the mature peptide forms of this compound. frontiersin.orgnih.gov

Gene knockout studies, although not explicitly detailed for lcnB itself in the provided context, are a standard approach in microbial genetics to determine the necessity of specific genes for a particular phenotype, such as bacteriocin (B1578144) production or immunity. For example, studies on lactococcin A, a related lactococcal bacteriocin, have involved interrupting chromosomal genes homologous to its secretion and maturation system genes (lcnC and lcnD) to demonstrate their requirement for active bacteriocin secretion. psu.edu Such methodologies are applicable to understanding the genetic locus and accessory proteins involved in this compound biology.

Protein Purification Techniques (e.g., Cation-Exchange Chromatography, Reverse-Phase Chromatography)

Purification of this compound from bacterial culture supernatants is crucial for its biochemical and functional characterization. Various chromatographic techniques are employed, often in combination, to achieve high purity.

A common initial step involves concentrating the bacteriocin from the culture supernatant, often through ammonium (B1175870) sulfate (B86663) precipitation. biorxiv.orgfrontiersin.orgresearchgate.netscielo.br Following this, chromatographic methods are utilized based on the peptide's characteristics, such as its positive charge and hydrophobicity.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for purifying this compound. biorxiv.orgfrontiersin.orgnih.govingentaconnect.com This method separates peptides based on their hydrophobicity using a hydrophobic stationary phase and an organic solvent gradient (e.g., acetonitrile (B52724) with trifluoroacetic acid). biorxiv.orgfrontiersin.org RP-HPLC has been successfully used to purify this compound, with activity monitored in the collected fractions. biorxiv.orgfrontiersin.org

While cation-exchange chromatography is a common method for purifying cationic bacteriocins scielo.broup.comasm.orgd-nb.info, the provided information specifically highlights RP-HPLC for this compound purification. Some purification strategies for small, hydrophobic, cationic bacteriocins, including this compound, have also employed methods like ethanol (B145695) precipitation, preparative isoelectric focusing, and ultrafiltration, which can yield high purity without relying solely on column chromatography. researchgate.netscielo.brresearchgate.netresearchgate.net

The effectiveness of purification steps can be monitored by assessing the specific activity of the bacteriocin in collected fractions. For example, RP-HPLC of this compound samples has shown active fractions corresponding to the expected molecular mass. biorxiv.orgfrontiersin.org

Spectroscopic and Bioinformatic Approaches for Structural and Functional Analysis (e.g., Mass Spectrometry, JPred4)

Spectroscopic and bioinformatic tools are essential for determining the structure and predicting the function of this compound.

Mass spectrometry, particularly electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS), is used to determine the molecular mass of purified this compound and its variants. biorxiv.orgfrontiersin.org This technique has been instrumental in identifying the mature form of this compound and detecting truncated forms resulting from proteolytic cleavage. biorxiv.orgfrontiersin.orgresearchgate.net Mass analysis has revealed that a truncated form of this compound, lacking the first six N-terminal amino acids, has a molecular mass consistent with this cleavage. biorxiv.orgfrontiersin.org

Bioinformatic analysis plays a crucial role in predicting the structural features and potential functions of this compound based on its amino acid sequence. JPred4, a neural network-based server, is used for predicting protein secondary structure. biorxiv.orgfrontiersin.orgnih.gov Analysis of the wild-type this compound sequence using JPred4 has predicted the presence of three β-strands and one α-helix. biorxiv.orgfrontiersin.orgnih.gov Specifically, the first β-strand is predicted to involve the first six amino acids, suggesting their importance in secondary structure formation. biorxiv.orgfrontiersin.orgnih.gov Bioinformatic tools are also used for sequence alignment with other bacteriocins to identify conserved motifs and predict potential functional similarities or differences. mdpi.com

In vitro Assays for Antimicrobial Activity and Membrane Integrity (e.g., Agar-Well Diffusion, Spot-on-Lawn, Efflux Studies)

In vitro assays are fundamental for evaluating the antimicrobial activity of this compound and understanding its mechanism of action, particularly its effects on target cell membranes.

Agar-well diffusion and spot-on-lawn assays are standard methods for qualitatively and quantitatively assessing bacteriocin activity. biorxiv.orgfrontiersin.orgnih.govasm.orgresearchgate.net In the agar-well diffusion test, a solution containing the bacteriocin is placed in a well cut into agar (B569324) seeded with a sensitive indicator strain. biorxiv.orgfrontiersin.orgingentaconnect.com A clear zone of inhibition around the well indicates antimicrobial activity. biorxiv.orgfrontiersin.orgingentaconnect.com The spot-on-lawn assay involves spotting a small volume of the bacteriocin sample onto a lawn of sensitive bacteria on an agar plate; inhibition is observed as a clear spot. biorxiv.orgfrontiersin.orgnih.govasm.org These assays have been used to evaluate the activity of purified and chemically synthesized this compound and its truncated variants. biorxiv.orgfrontiersin.org Research has shown that while wild-type this compound exhibits strong antimicrobial activity, a truncated form lacking the N-terminal six amino acids is inactive. biorxiv.orgfrontiersin.orgresearchgate.netnih.gov

Efflux studies are employed to investigate the effect of this compound on the membrane integrity of sensitive cells. This compound is known to permeabilize the cytoplasmic membrane of sensitive L. lactis cells, leading to the dissipation of the proton motive force and leakage of intracellular substrates. asm.orgnih.govscispace.comnih.gov Studies involving the uptake and efflux of various solutes, such as amino acids (e.g., glutamate, α-aminoisobutyric acid) and ions (e.g., K+), provide insights into the pore-forming activity of this compound. asm.orgnih.govscispace.comnih.gov For instance, this compound induces the efflux of amino acids taken up by proton motive force-driven systems. asm.orgnih.govnih.gov

Chemical Synthesis of this compound and Analogues for Functional Evaluation

Chemical synthesis provides a valuable approach for obtaining this compound and its structural analogues, allowing for detailed functional evaluation and structure-activity relationship studies. Solid-phase chemical synthesis, often using the Fmoc (9-fluorenylmethoxycarbonyl) strategy, has been successfully employed to synthesize this compound and truncated analogues. researchgate.netresearchgate.netnih.govoup.com

Chemically synthesized this compound has been shown to be indistinguishable from the naturally produced peptide in terms of biological activity. researchgate.netnih.gov Furthermore, the synthesis of truncated analogues, such as the N-terminal truncated (7-47) variant, has been crucial in demonstrating the importance of specific regions of the peptide for its activity. researchgate.netnih.gov Studies using chemically synthesized truncated this compound have confirmed that the first six N-terminal amino acid residues are essential for its bactericidal activity, as the truncated analogue was found to be inactive on indicator strains. researchgate.netnih.govnih.gov

Chemical synthesis allows for the production of sufficient quantities of highly pure peptide for structural studies, mode-of-action investigations, and the design and testing of modified analogues with potentially altered or improved properties.

Biotechnological Applications and Strategies in Food Systems

Role in Food Biopreservation Beyond Pathogen Control

While bacteriocins are often highlighted for their ability to control foodborne pathogens, their role in biopreservation also encompasses the inhibition of spoilage microorganisms. nih.govresearchgate.netnih.gov Lactococcin B, with its activity against sensitive lactococci, can play a role in controlling undesirable lactococcal strains that may cause spoilage or interfere with desired fermentation processes in certain food products. This contributes to extending shelf life and maintaining the quality of the food.

Application in Fermented Food Production

This compound has specific applications within the production of fermented foods, particularly in dairy products like cheese. nih.govteagasc.ie

Control of Spoilage Microorganisms

In fermented foods, the growth of undesirable microorganisms, including certain spoilage bacteria, can negatively impact the quality and safety of the final product. nih.govnih.gov this compound's inhibitory activity against sensitive lactococci can be leveraged to control the population of spoilage lactococci that may proliferate during fermentation or ripening. This selective inhibition helps to ensure that the desired starter cultures dominate and the fermentation proceeds as intended.

Inducing Lysis in Starter Cultures for Accelerated Flavor Development

A significant application of this compound, often in conjunction with other lactococcins like lactococcin A and M, is its ability to induce the lysis of sensitive starter culture cells. teagasc.iecapes.gov.brresearchgate.netresearchgate.net Lysis of starter bacteria during cheese ripening releases intracellular enzymes into the food matrix. teagasc.ieresearchgate.net These enzymes, such as proteinases and peptidases, contribute to the breakdown of milk proteins, leading to the formation of peptides and amino acids. teagasc.ie This process, known as secondary proteolysis, is crucial for the development of characteristic flavors and textures in ripened cheeses. teagasc.ieresearchgate.net Studies have shown that using a starter system including a lactococcin A, B, and M producer can lead to increased starter cell lysis, higher levels of free amino acids, and improved flavor development in Cheddar cheese, resulting in higher grading scores compared to control cheeses. teagasc.ieresearchgate.net A three-strain starter system has been developed where a bacteriocin (B1578144) producer induces lysis of a sensitive strain, while a third resistant strain ensures adequate acid production. researchgate.net

Biotechnological Potential of this compound Producing Strains

The strains of Lactococcus lactis that produce this compound hold biotechnological potential, which can be further exploited through genetic and fermentation strategies.

Genetic Screening for Desirable Traits in Food Isolates

Natural isolates of lactococci from food sources, such as cheese, can be screened for the presence of bacteriocin genes, including lcnB, which encodes this compound. doi.orgnih.govresearchgate.net Genetic screening techniques, such as PCR and whole-genome sequencing, can identify strains that produce this compound and potentially other desirable traits for food applications, such as carbohydrate metabolism capabilities or the production of other beneficial compounds. doi.orgnih.govucm.es For example, studies have identified L. lactis strains isolated from cheese that carry the lcnB gene on plasmids, sometimes co-localizing with genes for proteinase activity. nih.gov Screening can also reveal if this compound producing strains also harbor genes for other bacteriocins, like nisin. doi.org

Enhancement of Production Yields through Fermentation and Genetic Engineering

Enhancing the production yield of this compound is crucial for its industrial application. Fermentation conditions, including medium composition, temperature, and pH, significantly influence bacteriocin production and are often strain-specific. mdpi.comresearchgate.netelabp.org Optimizing these parameters through fermentation studies can lead to increased yields. mdpi.comelabp.org

Furthermore, genetic engineering approaches can be employed to enhance this compound production. The genes responsible for this compound production and immunity are typically found in gene clusters, often located on plasmids. mdpi.comresearchgate.netnih.gov Manipulating these gene clusters or their regulatory elements can potentially increase expression levels. mdpi.comresearchgate.net While directly cloning the entire lcnB operon with its native promoter into unstable plasmids has presented challenges, alternative strategies using different promoters have been explored, although they may result in lower production levels compared to the native plasmid. d-nb.info The lactococcin 972 gene cluster, which includes a bacteriocin with similar characteristics to this compound (inhibiting cell wall biosynthesis and active against lactococci), has been investigated for its ability to enhance plasmid maintenance, suggesting potential genetic strategies for improving the stability of lactococcin-producing constructs. d-nb.info

Integration of this compound in Complex Microbial Ecosystems

This compound, a thiol-activated bacteriocin produced by Lactococcus lactis strains, is classified as a Class IIc bacteriocin. Its integration into complex microbial ecosystems within food systems is primarily explored for its potential in biopreservation and modulating microbial populations. Bacteriocins produced by lactic acid bacteria (LAB), including this compound, are gaining attention as natural food preservatives due to their antimicrobial properties against spoilage and pathogenic microorganisms.

The application of bacteriocins like this compound in food systems can be achieved through several strategies: inoculation of food with bacteriocin-producing LAB strains (starter or protective cultures), using fermented food previously produced by bacteriocinogenic strains as an ingredient, or adding purified or semi-purified bacteriocins. In situ production by inoculated cultures is often considered cost-effective, provided the producer strains are technologically suitable.

This compound exhibits inhibitory activity, primarily against other lactococci, which suggests a more narrow spectrum compared to some other bacteriocins like nisin or lacticin 3147. This characteristic can be strategically utilized in specific food fermentation processes. For instance, in cheese manufacturing, lactococcin A, B, and M, with their narrow spectrum against lactococci, can be exploited to accelerate cheese ripening by inducing the premature lysis of starter cultures. This lysis releases intracellular enzymes that contribute to flavor development.

Research findings indicate that the effectiveness of bacteriocins in complex food matrices can be influenced by various factors, including interactions with food components like fat and protein, the presence of proteases, and environmental conditions such as pH and salt concentration. However, studies specifically on lactococcin BZ, a this compound-like bacteriocin, have shown that its antilisterial activity in meat samples was not significantly affected by binding to meat surface or the presence of meat proteases, in contrast to observations with nisin in some studies.

Studies investigating the inhibitory effect of lactococcin BZ against Listeria innocua and indigenous microbiota in fresh beef demonstrated its potential to reduce the counts of undesirable microorganisms and extend shelf life. Different concentrations of lactococcin BZ showed varying degrees of inhibition.

This compound, a thiol-activated bacteriocin produced by Lactococcus lactis subsp. cremoris 9B4, is characterized as a small, hydrophobic, and positively charged peptide. Its antimicrobial activity relies on the reduced state of its Cys-24 residue. The mechanism of action involves dissipating the proton motive force and causing leakage of intracellular substrates in sensitive L. lactis cells, suggesting pore formation in the cytoplasmic membrane. Strains possessing the immunity protein against this compound are not affected, showing no dissipation of proton motive force or leakage of intracellular contents.

The integration of this compound into complex food microbial ecosystems presents both opportunities and challenges. While it can target specific undesirable bacteria, its narrow spectrum, primarily against other lactococci, means it may not be effective against a broad range of pathogens or spoilage organisms on its own. However, this specificity can be advantageous in controlled fermentation processes where selective inhibition is desired.

Research has explored the activity of this compound-like bacteriocins against various microorganisms relevant to food safety and spoilage. For instance, lactococcin BZ, isolated from Lactococcus lactis spp. lactis BZ, demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, including species of Lactobacillus, Enterococcus, Leuconostoc, Listeria, Bacillus, Enterobacter, Escherichia, Salmonella, Yersinia, and Citrobacter.

Studies on fresh beef inoculated with Listeria innocua showed that lactococcin BZ significantly reduced the bacterial counts during storage. For example, at a concentration of 1600 AU/mL, lactococcin BZ reduced L. innocua cell numbers to undetectable levels by the sixth day of storage.

The interaction of bacteriocins with the food matrix and other microorganisms in a complex ecosystem is crucial for their efficacy. While some bacteriocins can be inhibited by binding to food components like fat and protein or degraded by proteases, studies with lactococcin BZ in meat indicated that its antilisterial activity was not negatively impacted by these factors.

The production of this compound can be influenced by environmental factors, nutrient availability, the presence of acetic acid, signaling peptides, and cell density. The genes responsible for its synthesis and immunity are typically located on plasmids or transposons.

Integrating this compound or this compound-producing strains into complex microbial ecosystems requires careful consideration of the potential interactions with the diverse indigenous microflora and starter cultures. While it can help control specific target pathogens or spoilage organisms, it is important to ensure that its activity does not negatively impact beneficial microorganisms essential for the desired food characteristics or fermentation process.

Data on the inhibitory effect of lactococcin BZ on Listeria innocua in fresh beef highlights its potential in meat biopreservation. The following table summarizes some of these findings:

Treatment (AU/mL)Initial L. innocua Count (log CFU/g)L. innocua Count Day 6 (log CFU/g)Reduction (log units)
Control6.047.28-1.24
8006.043.412.63
16006.04< 1.24> 4.80

Data derived from research on Lactococcin BZ activity in fresh beef. Note: < 1.24 indicates below the detection limit of 10 CFU/g.

Further research is needed to fully understand the complex interactions of this compound within diverse food microbial ecosystems and to optimize its application strategies for effective and targeted microbial control without disrupting the beneficial microflora.

Future Research Directions

Elucidation of Full Three-Dimensional Structure

While insights into the structural features of bacteriocins like lactococcin B exist, a complete, high-resolution three-dimensional structure of this compound itself remains an important goal for future research oup.com. Such structural information is crucial for understanding the precise molecular mechanisms underlying its activity and its interaction with target cells. Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography could be employed to achieve this. Resolving the full structure would provide a detailed blueprint, aiding in the rational design of variants with enhanced or altered properties.

Deeper Understanding of Receptor-Bacteriocin Interactions

This compound is known to target components of the mannose phosphotransferase system (Man-PTS) on the surface of susceptible cells researchgate.netpnas.orgmicrobiologyresearch.org. Specifically, the IIC and IID components of Man-PTS have been identified as receptors pnas.orgmicrobiologyresearch.org. However, the precise details of how this compound interacts with these components at a molecular level are not yet fully elucidated microbiologyresearch.org. Future research should focus on mapping the specific binding sites on both this compound and the Man-PTS components, potentially using techniques like site-directed mutagenesis and protein-protein interaction studies nih.gov. Understanding these interactions in detail is vital for comprehending the specificity of this compound and for designing peptides with modified target ranges or increased potency. Studies comparing the interaction of this compound with Man-PTS to that of other Man-PTS-targeting bacteriocins, such as class IIa bacteriocins and lactococcin A, could provide valuable insights into the basis of their differing specificities researchgate.netmicrobiologyresearch.orgasm.org. Furthermore, investigating the role of immunity proteins in modulating these interactions in producer cells is also a critical area pnas.orgmicrobiologyresearch.org.

Novel Approaches for Enhanced Bioproduction

The commercial availability and broader application of bacteriocins like this compound are currently limited, partly due to low production yields mdpi.com. Optimizing fermentation conditions, including factors such as medium composition, temperature, and pH, is essential for maximizing bacteriocin (B1578144) production mdpi.comfrontiersin.orgfrontiersin.org. Future research should explore novel approaches for enhanced bioproduction of this compound. This could involve genetic engineering of producer strains to increase expression of the bacteriocin genes or improve secretion mechanisms mdpi.com. Additionally, investigating alternative fermentation strategies, such as continuous culture systems, which have shown promise for enhancing the production of other lactococcins, could be beneficial researchgate.net. Exploring the use of purified bacteriocins is also a superior approach for certain applications, although regulatory approval can be a factor frontiersin.orgfrontiersin.org.

Exploration of this compound Variants and Chimeras for Altered Specificity and Activity

Understanding the structure-function relationship of this compound is key to developing variants or chimeric peptides with altered specificity and activity. Site-directed mutagenesis studies can help identify specific amino acid residues crucial for activity and receptor interaction nih.govresearchgate.net. By modifying these residues, researchers can potentially engineer this compound variants with a broader or narrower spectrum of activity, increased potency against specific target pathogens, or enhanced stability researchgate.netd-nb.info. Creating chimeric bacteriocins by combining elements from this compound and other bacteriocins could also lead to novel peptides with unique properties researchgate.netmdpi.com. This area of research holds significant promise for tailoring this compound for specific applications in food preservation or potentially other fields.

Q & A

Q. What experimental approaches are used to determine the mechanism of action of lactococcin B?

this compound's mechanism involves the synergistic activity of two peptides (α and β) that disrupt membrane potential (ΔΨ) and ATP levels in target cells. Key methodologies include:

  • Transport inhibition assays : Measuring uptake/release of amino acid analogs (e.g., α-aminoisobutyric acid) using radiolabeled tracers in glucose- or malate-energized cells to assess proton motive force dependency .
  • Membrane potential assays : Using rubidium-86 as a potassium analog to track ion flux via scintillation counting .
  • ATP quantification : Enzymatic assays to correlate bacteriocin activity with cellular ATP depletion .

Q. How should researchers design experiments to assess this compound’s antimicrobial spectrum?

  • Strain selection : Use sensitive Lactococcus lactis strains (e.g., IL1403) and producer strains (e.g., LMG 2081) as controls to compare susceptibility .
  • Dose-response curves : Titrate α and β peptides individually and in combination to confirm synergistic activity (optimal 1:1 ratio) .
  • Replication : Conduct ≥3 biological replicates with standardized growth conditions (e.g., M17 medium, 30°C) to ensure reproducibility .

Q. What controls are essential when studying this compound’s effects on membrane integrity?

  • Negative controls : Use each peptide (α or β) alone to confirm inactivity .
  • Uncoupler controls : Include protonophores (e.g., CCCP) to distinguish this compound-specific effects from general membrane disruption .
  • ATP-depletion controls : Pre-treat cells with metabolic inhibitors (e.g., arsenate) to isolate ATP-dependent processes .

Q. How can researchers validate the purity and activity of synthetic this compound peptides?

  • Chromatography : HPLC or mass spectrometry to confirm peptide purity and correct disulfide bond formation .
  • Bioactivity assays : Co-incubate synthetic peptides with sensitive strains and measure viability via colony-forming unit (CFU) counts .

Advanced Research Questions

Q. How can contradictory data on this compound’s inhibition of amino acid transport systems be resolved?

this compound inhibits proton motive force-dependent transport (e.g., alanine, leucine) but not ATP-driven systems (e.g., glutamate). To address discrepancies:

  • Energy source variation : Compare effects in cells energized with glucose (glycolysis-dependent) vs. malate (decarboxylation-dependent) to rule out pathway-specific artifacts .
  • Genetic knockouts : Use strains lacking specific transporters (e.g., alaT mutants) to isolate this compound’s targets .
  • Electrophysiology : Patch-clamp experiments to directly measure ion channel formation in synthetic lipid bilayers .

Q. What strategies are recommended to elucidate the structural basis of α/β peptide synergy?

  • Circular dichroism (CD) : Analyze secondary structure changes in peptides when combined vs. isolated .
  • Cross-linking studies : Use chemical cross-linkers (e.g., DSS) paired with mass spectrometry to identify interaction interfaces .
  • Molecular dynamics simulations : Model peptide-membrane interactions to predict oligomerization states .

Q. How can researchers quantify the stoichiometry of α and β peptides required for optimal activity?

  • Isothermal titration calorimetry (ITC) : Measure binding affinities and stoichiometry in vitro .
  • Fluorescence resonance energy transfer (FRET) : Label peptides with fluorophores to track complex formation in real time .
  • Titration in bioassays : Systematically vary peptide ratios and measure bactericidal effects via CFU reduction .

Q. What methodologies address challenges in extrapolating in vitro this compound data to complex microbial communities?

  • Metatranscriptomics : Profile gene expression in multispecies biofilms treated with this compound to identify resistance mechanisms .
  • Microfluidics : Simulate gut or dairy fermentation environments to study spatial-temporal activity .
  • Flow cytometry : Use viability stains (e.g., PI/SYTO9) to differentiate bacteriostatic vs. bactericidal effects in mixed populations .

Methodological and Ethical Considerations

Q. How should researchers address variability in this compound production across bacterial strains?

  • Standardized culturing : Control growth phase (e.g., mid-log phase), pH, and nutrient availability to minimize batch effects .
  • Quantitative PCR : Measure expression of this compound operon genes (e.g., lcnB) under different conditions .
  • Proteomics : Use tandem mass spectrometry to quantify peptide abundance in culture supernatants .

Q. What ethical guidelines apply to this compound research involving human-derived bacterial strains?

  • Institutional Review Board (IRB) approval : Required if using human gut microbiota isolates linked to identifiable data .
  • Biosafety protocols : Adhere to BSL-2 standards for handling antimicrobial peptides .
  • Data transparency : Publish negative results (e.g., lack of activity against pathogens) to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.